![molecular formula C29H29NO2 B289903 N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine](/img/structure/B289903.png)
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine, also known as DOTMA, is a cationic lipid commonly used in gene therapy. DOTMA is a synthetic compound that is used as a gene delivery vehicle, which means that it is used to transport genetic material into cells. The purpose of
Mecanismo De Acción
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine works by forming a complex with genetic material, such as DNA or RNA. The resulting complex is then able to enter cells and deliver the genetic material. The positively charged nature of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine allows it to interact with the negatively charged genetic material, which facilitates the formation of the complex.
Biochemical and Physiological Effects:
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine has been shown to have low toxicity and is well tolerated by cells. However, it can cause some cellular damage at high concentrations. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine has also been shown to induce an inflammatory response in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine as a gene delivery vehicle is its ability to efficiently deliver genetic material into cells. However, there are some limitations to its use. For example, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine can be toxic to cells at high concentrations, which limits its use in some experiments. Additionally, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine can induce an inflammatory response in some cases, which can complicate experiments.
Direcciones Futuras
There are several future directions for research involving N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine. One area of research is the development of new and improved gene delivery vehicles that are more efficient and less toxic than N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine. Another area of research is the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine in combination with other gene delivery vehicles to improve the efficiency of gene delivery. Additionally, researchers are exploring the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine in the treatment of various diseases, such as cancer and genetic disorders.
Conclusion:
In conclusion, N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine is a synthetic compound that is commonly used in gene therapy research. Its ability to efficiently deliver genetic material into cells makes it a valuable tool for researchers. However, its toxicity at high concentrations and potential to induce an inflammatory response limit its use in some experiments. Future research will focus on developing new and improved gene delivery vehicles and exploring the use of N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine in the treatment of various diseases.
Métodos De Síntesis
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine is synthesized from a precursor molecule, 3,4-dimethoxyphenethylamine. The synthesis method involves the reaction of 3,4-dimethoxyphenethylamine with trityl chloride in the presence of a base, such as triethylamine. The resulting product is then purified using column chromatography to obtain pure N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine.
Aplicaciones Científicas De Investigación
N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine is widely used in gene therapy research. Gene therapy is a promising field of medicine that involves the use of genetic material to treat or prevent diseases. N-[2-(3,4-dimethoxyphenyl)ethyl]-N-tritylamine is used as a gene delivery vehicle to transport genetic material, such as DNA or RNA, into cells. This allows researchers to manipulate the genetic material of cells in order to treat or prevent diseases.
Propiedades
Fórmula molecular |
C29H29NO2 |
|---|---|
Peso molecular |
423.5 g/mol |
Nombre IUPAC |
2-(3,4-dimethoxyphenyl)-N-tritylethanamine |
InChI |
InChI=1S/C29H29NO2/c1-31-27-19-18-23(22-28(27)32-2)20-21-30-29(24-12-6-3-7-13-24,25-14-8-4-9-15-25)26-16-10-5-11-17-26/h3-19,22,30H,20-21H2,1-2H3 |
Clave InChI |
GLOXFQFXFHWHDP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)CCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
SMILES canónico |
COC1=C(C=C(C=C1)CCNC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![7,8,9,10-Tetrahydrodibenzo[c,h]cinnoline](/img/structure/B289821.png)
![8,9-dihydro-7H-benzo[h]cyclopenta[c]cinnoline](/img/structure/B289822.png)
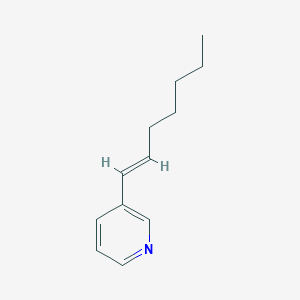
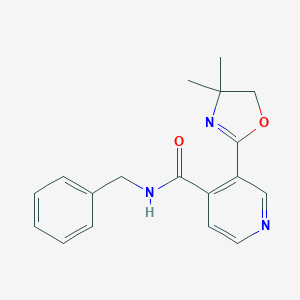
![5-Chloro-2-[(4-chlorophenyl)sulfanyl]pyridine 1-oxide](/img/structure/B289826.png)


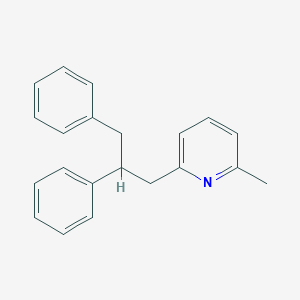

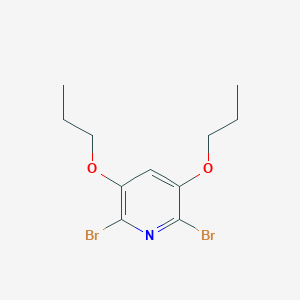

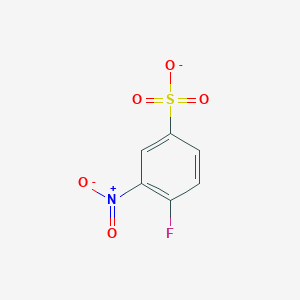
![methyl 7-methoxy-3a-methyl-3-oxo-3,3a,4,5-tetrahydro-2H-cyclopenta[a]naphthalene-1-carboxylate](/img/structure/B289845.png)
![5-[4-(acetyloxy)-1-methyl-2-oxocyclohexyl]-1-(1,5-dimethylhexyl)-7a-methyloctahydro-1H-indene-4-carboxylic acid](/img/structure/B289846.png)